1,3,8-Triazaspiro(4,5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, alpha'-O-(methylcarbamoyl)oxime, hydrochloride
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Overview
Description
1,3,8-Triazaspiro(4,5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, alpha’-O-(methylcarbamoyl)oxime, hydrochloride is a complex organic compound. It features a spirocyclic structure with multiple functional groups, including a fluorobenzoyl group, a methylcarbamoyl oxime, and a hydrochloride salt. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4,5)decan-4-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorobenzoyl group: This step may involve Friedel-Crafts acylation using p-fluorobenzoyl chloride.
Formation of the oxime: This can be done by reacting the ketone intermediate with hydroxylamine.
Formation of the hydrochloride salt: This is typically achieved by treating the final product with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4,5)decan-4-one derivatives can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the oxime to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the spirocyclic core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential as therapeutic agents due to their unique structural features.
Industry: Used in the development of new materials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4,5)decan-4-one derivatives depends on their specific biological targets. These compounds may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro(4,5)decan-4-one derivatives: Other derivatives with different substituents may have similar structural features but different biological activities.
Spirocyclic compounds: Compounds with similar spirocyclic cores but different functional groups.
Fluorobenzoyl compounds: Compounds containing the fluorobenzoyl group but with different core structures.
Uniqueness
The uniqueness of 1,3,8-Triazaspiro(4,5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, alpha’-O-(methylcarbamoyl)oxime, hydrochloride lies in its specific combination of functional groups and spirocyclic structure, which may confer unique biological and chemical properties.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
CAS No. |
102504-75-6 |
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Molecular Formula |
C26H33ClFN5O3 |
Molecular Weight |
518.0 g/mol |
IUPAC Name |
[(Z)-[1-(4-fluorophenyl)-4-(3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)butylidene]amino] N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C26H32FN5O3.ClH/c1-28-25(34)35-29-23(20-10-12-21(27)13-11-20)9-6-16-31-17-14-26(15-18-31)24(33)30(2)19-32(26)22-7-4-3-5-8-22;/h3-5,7-8,10-13H,6,9,14-19H2,1-2H3,(H,28,34);1H/b29-23-; |
InChI Key |
MSWPBVDMUKHVHI-MBANDDHJSA-N |
Isomeric SMILES |
CNC(=O)O/N=C(/CCCN1CCC2(CC1)C(=O)N(CN2C3=CC=CC=C3)C)\C4=CC=C(C=C4)F.Cl |
Canonical SMILES |
CNC(=O)ON=C(CCCN1CCC2(CC1)C(=O)N(CN2C3=CC=CC=C3)C)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
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